3-methoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzene-1-sulfonamide
Description
3-Methoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a methoxy-substituted benzene ring and a piperidine-containing ethyl sulfonamide side chain. The 2-oxo-2-(piperidin-1-yl)ethyl substituent on the sulfonamide nitrogen introduces a hydrophobic and hydrogen-bonding moiety, which may facilitate interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
3-methoxy-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-20-12-6-5-7-13(10-12)21(18,19)15-11-14(17)16-8-3-2-4-9-16/h5-7,10,15H,2-4,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHQSZZMMJHCBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzene-1-sulfonamide typically involves the reaction of 3-methoxybenzenesulfonyl chloride with 2-oxo-2-piperidin-1-ylethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the piperidinone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide.
Reduction: Formation of 3-methoxy-N-(2-hydroxy-2-piperidin-1-ylethyl)benzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
3-methoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Features
The table below compares the target compound with structurally related sulfonamide derivatives:
*Calculated based on formula C₁₄H₁₉N₃O₄S.
†Molecular weight inferred from .
Key Observations
Impact of Aromatic Substitution: The target compound’s 3-methoxy group contrasts with the 4-iodo substituents in Compounds 22, 23, and . The methoxy group, being smaller and electron-donating, could improve solubility while maintaining moderate binding affinity. Thiophen-oxadiazole and triazole moieties in Compounds 23 and significantly enhance ethionamide-boosting activity, suggesting that heterocyclic additions are critical for synergistic effects in tuberculosis therapy .
Role of the Piperidine-Oxoethyl Motif: The 2-oxo-2-(piperidin-1-yl)ethyl group is a common feature in the target compound and N-methyl derivative (). This motif likely engages in hydrogen bonding (via the carbonyl) and hydrophobic interactions (via piperidine), which are essential for binding to enzymes like Pks13 or ethionamide-activating monooxygenases .
SAR vs. Biophysical Optimization :
- highlights that fragment merging based solely on biophysical techniques (e.g., crystallography) failed to improve activity, whereas SAR-driven modifications (e.g., triazole-thiophen-oxadiazole hybrid in Compound 23) achieved submicromolar potency . This underscores the importance of iterative SAR exploration over purely structural approaches for the target compound’s optimization.
Toxicity and Efficacy Balance :
- Compound 22’s decreased LC50 but unchanged in vitro potency suggests that iodination may reduce toxicity without compromising efficacy, a consideration for the target compound’s methoxy analog .
Biological Activity
3-Methoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a methoxy group, a piperidine ring, and a sulfonamide functional group, which are critical for its biological activity.
The mechanism of action for this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thus preventing substrate interaction and catalytic activity.
- Receptor Interaction : It may interact with various receptors, influencing signaling pathways that are crucial for cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating its potency.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 15 |
These results suggest that the compound could be a candidate for developing new antibacterial agents.
Antidiabetic Potential
Additionally, the compound has been investigated for its potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which is relevant in the treatment of type 2 diabetes mellitus. In vitro studies have shown that it effectively inhibits DPP-IV activity, which is crucial for regulating insulin levels.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound exhibited significant activity against Gram-positive bacteria compared to Gram-negative strains, highlighting its selective antimicrobial properties .
Case Study 2: DPP-IV Inhibition
Another study focused on the structure-activity relationship (SAR) of DPP-IV inhibitors. It was found that modifications to the piperidine ring enhanced the inhibitory potency of compounds similar to this compound. The study concluded that further optimization could lead to more effective antidiabetic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
